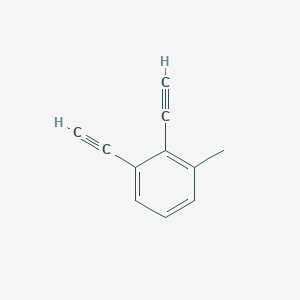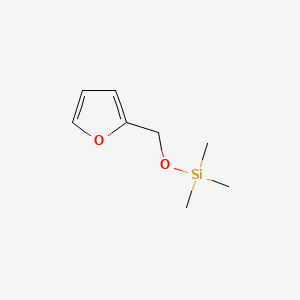
1,2-Diethynyl-3-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Diethynyl-3-methylbenzene is an organic compound characterized by a benzene ring substituted with two ethynyl groups at positions 1 and 2, and a methyl group at position 3. This compound is of interest in various scientific research applications due to its unique structure and reactivity.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 1,2-dibromobenzene or 1,2-dichlorobenzene as starting materials.
Ethynylation Reaction: The dibromobenzene or dichlorobenzene undergoes ethynylation using ethynyl magnesium bromide or ethynyl lithium, respectively, in the presence of a suitable solvent such as ether.
Methylation Reaction: The resulting 1,2-diethynylbenzene is then methylated using methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate.
Industrial Production Methods:
Large-Scale Synthesis: Industrial production of this compound involves similar steps but on a larger scale, with careful control of reaction conditions to ensure high yield and purity.
Purification: The final product is purified using techniques such as recrystallization or distillation to remove any impurities.
Chemical Reactions Analysis
1,2-Diethynyl-3-methylbenzene undergoes various types of chemical reactions:
Oxidation:
Oxidation with Potassium Permanganate: This compound can be oxidized to produce carboxylic acids.
Oxidation with Chromium Trioxide: This reaction yields ketones or carboxylic acids depending on the reaction conditions.
Reduction:
Reduction with Lithium Aluminum Hydride: This reaction reduces the ethynyl groups to ethyl groups, resulting in 1,2-diethyl-3-methylbenzene.
Substitution:
Halogenation: The benzene ring can undergo halogenation reactions with chlorine or bromine in the presence of a catalyst like iron(III) chloride.
Nitration: The compound can be nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce nitro groups onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and various oxidizing agents.
Reduction: Lithium aluminum hydride and other reducing agents.
Substitution: Halogens, nitric acid, sulfuric acid, and catalysts like iron(III) chloride.
Major Products Formed:
Oxidation Products: Carboxylic acids and ketones.
Reduction Products: Ethyl groups.
Substitution Products: Halogenated and nitrated derivatives.
Scientific Research Applications
1,2-Diethynyl-3-methylbenzene is used in various scientific research applications:
Chemistry:
Synthetic Intermediate: It serves as a building block in the synthesis of more complex organic molecules.
Catalyst Support: The compound can be used as a support material for catalysts in organic synthesis.
Biology:
Bioconjugation: It is used in bioconjugation techniques to label biomolecules for imaging and tracking studies.
Protein Engineering: The compound can be used to modify proteins and study their structure and function.
Medicine:
Drug Development: It is used in the development of new pharmaceuticals, particularly in the design of enzyme inhibitors and receptor ligands.
Diagnostic Agents: The compound can be used as a precursor for diagnostic agents in medical imaging.
Industry:
Material Science: It is used in the production of advanced materials with specific properties.
Polymer Chemistry: The compound can be polymerized to create new types of polymers with unique characteristics.
Mechanism of Action
The mechanism by which 1,2-diethynyl-3-methylbenzene exerts its effects depends on its specific application. For example, in drug development, it may act as an enzyme inhibitor by binding to the active site of the enzyme, preventing its normal function. The molecular targets and pathways involved would vary based on the specific biological or chemical context.
Comparison with Similar Compounds
1,2-Diethynylbenzene: Lacks the methyl group.
1,3-Diethyl-2-methylbenzene: Has ethyl groups instead of ethynyl groups.
3-Methylpyrocatechol: Contains hydroxyl groups in addition to the methyl group.
These compounds differ in their reactivity and applications, highlighting the uniqueness of 1,2-diethynyl-3-methylbenzene.
Properties
CAS No. |
412041-40-8 |
|---|---|
Molecular Formula |
C11H8 |
Molecular Weight |
140.18 g/mol |
IUPAC Name |
1,2-diethynyl-3-methylbenzene |
InChI |
InChI=1S/C11H8/c1-4-10-8-6-7-9(3)11(10)5-2/h1-2,6-8H,3H3 |
InChI Key |
LVGVZXUNHWRPEP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C#C)C#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![6-(4-Bromo-phenyl)-imidazo[2,1-B]thiazole-3-carboxylic acid](/img/structure/B15351328.png)
![[Dideuterio(hydroxy)methyl]phosphonic acid](/img/structure/B15351363.png)


![1-Azabicyclo[2.2.2]octane-2-methanamine,5-ethynyl-,(1S,2R,4S,5S)-(9CI)](/img/structure/B15351369.png)



